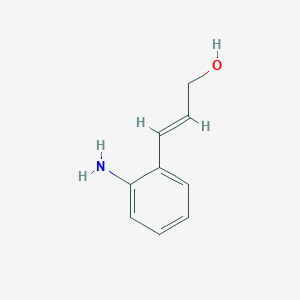

(E)-3-(2-aminophenyl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-aminophenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7,10H2/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWRXKPXEPZBNB-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 3 2 Aminophenyl Prop 2 En 1 Ol and Derived Precursors

Building the (E)-Prop-2-en-1-ol Carbon Framework

The foundational step in synthesizing (E)-3-(2-aminophenyl)prop-2-en-1-ol is the creation of the three-carbon prop-2-en-1-ol chain attached to the aminophenyl ring. Key strategies to achieve this include palladium-catalyzed coupling reactions and the reduction of nitroolefin derivatives.

Palladium-Catalyzed Coupling Reactions for Related Aminophenyl-Substituted Propenoates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Heck reaction, in particular, is widely used to couple aryl halides with alkenes. organic-chemistry.orgwikipedia.orgmdpi.com In the context of synthesizing precursors to the target molecule, this reaction can be employed to react a protected 2-haloaniline with an acrylate (B77674) ester, leading to the formation of an (E)-3-(2-aminophenyl)prop-2-enoate. The reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) in the presence of a base. wikipedia.org The inherent nature of the Heck reaction mechanism generally favors the formation of the more stable (E)-isomer. organic-chemistry.org

Another significant palladium-catalyzed method is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide. youtube.comyoutube.comlibretexts.org For the synthesis of aminophenyl-substituted propenoates, a boronic acid or ester derivative of the aminophenyl group can be coupled with a suitable prop-2-enoate derivative. nih.gov This method is known for its mild reaction conditions and tolerance of various functional groups. youtube.com

Table 1: Comparison of Palladium-Catalyzed Coupling Reactions for Propenoate Synthesis

| Reaction | Reactants | Catalyst/Reagents | Key Advantages |

|---|---|---|---|

| Heck Reaction | 2-Haloaniline derivative, Acrylate ester | Pd(OAc)₂, PPh₃, Base | Good (E)-selectivity, Readily available starting materials organic-chemistry.orgwikipedia.org |

Reduction Strategies for Nitroolefin Derivatives Leading to Substituted Prop-2-en-1-ols

An alternative approach to constructing the carbon backbone involves the reduction of a nitroolefin precursor. The synthesis often begins with a Baylis-Hillman reaction, which forms a carbon-carbon bond between an aldehyde and an activated alkene. rasayanjournal.co.in For instance, the reaction between 2-nitrobenzaldehyde (B1664092) and a suitable activated alkene can yield a nitro-substituted prop-2-en-1-ol derivative.

Subsequent reduction of the nitro group is a critical step. Various reducing agents can be employed for this transformation. A common method involves the use of iron in the presence of an acid, such as acetic acid, which selectively reduces the nitro group to an amine without affecting the double bond or the hydroxyl group. rasayanjournal.co.in Other methods, like catalytic hydrogenation using a nickel catalyst, have also been shown to be effective for the chemoselective reduction of nitro compounds to primary amines. rsc.org This strategy allows for the late-stage introduction of the amino group, which can be advantageous in multi-step syntheses.

Development of Stereoselective Routes for the (E)-Configuration

Achieving the correct stereochemistry of the double bond is paramount. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for the synthesis of (E)-alkenes. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde to predominantly form the (E)-isomer of the alkene. wikipedia.org In the synthesis of this compound, a phosphonate (B1237965) ester can be reacted with 2-aminobenzaldehyde (B1207257) to construct the (E)-propenol side chain. The HWE reaction offers advantages over the standard Wittig reaction, such as the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.orgorganic-chemistry.org

The Wittig reaction itself can also be tailored to favor the (E)-isomer, particularly when using stabilized ylides. wikipedia.orgorganic-chemistry.org Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org However, for non-stabilized or semi-stabilized ylides, achieving high (E)-selectivity can be more challenging, and other methods like the Schlosser modification may be necessary. wikipedia.org

Table 2: Stereoselective Olefination Reactions

| Reaction | Key Reagent | Typical Selectivity | Notes |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate-stabilized carbanion | Predominantly (E) wikipedia.orgorganic-chemistry.org | Water-soluble byproduct simplifies purification. wikipedia.org |

| Wittig Reaction (Stabilized Ylide) | Phosphonium ylide with electron-withdrawing group | Predominantly (E) wikipedia.orgorganic-chemistry.org | Selectivity depends on the ylide structure. |

Functional Group Interconversions Towards the Aminophenyl and Hydroxyl Moieties

The final steps in the synthesis of this compound often involve functional group interconversions. A common strategy is the reduction of a carboxylic acid or ester functionality to a primary alcohol. For example, an (E)-3-(2-aminophenyl)prop-2-enoic acid or its ester, obtained from a palladium-catalyzed coupling reaction, can be reduced to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. However, milder reagents like diisobutylaluminum hydride (DIBAL-H) might be preferred to avoid potential side reactions, especially at low temperatures. uta.edu

The conversion of a nitro group to an amine is another crucial functional group interconversion, as discussed in section 2.1.2. This transformation is often carried out towards the end of the synthetic sequence to avoid potential complications with the reactive amino group in earlier steps. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting other functional groups present in the molecule, such as the double bond and the hydroxyl group. rasayanjournal.co.inrsc.org

Chemical Reactivity and Transformation Pathways of E 3 2 Aminophenyl Prop 2 En 1 Ol

Cyclization Reactions and Heterocycle Formation

The proximate positioning of the amino group and the propenol side chain in (E)-3-(2-aminophenyl)prop-2-en-1-ol facilitates a variety of intramolecular cyclization reactions, leading to the formation of important nitrogen-containing heterocycles, most notably quinoline (B57606) and its derivatives.

Intramolecular Cyclocondensation Reactions of Aminophenyl-Substituted Prop-2-en-1-one Intermediates

While this compound is an allylic alcohol, its oxidation to the corresponding α,β-unsaturated ketone, 1-(2-aminophenyl)prop-2-en-1-one (B61254) (an o-aminochalcone derivative), opens up further pathways for intramolecular cyclocondensation. These intermediates are pivotal in the synthesis of quinolines and other related heterocycles. For instance, the intramolecular cyclization of 3-(2-aminophenyl)-1-arylprop-2-yn-1-ols, which are structurally related, readily converts to 2-arylquinolines in the presence of a base like potassium hydroxide (B78521) through a domino isomerization and cyclization process. knu.ac.kr

Similarly, the cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which contain a related structural motif, can lead to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles through a nucleophilic intramolecular cyclization followed by oxidation. nih.gov This highlights the propensity of the 2-aminophenyl moiety to participate in intramolecular ring-forming reactions with a suitably positioned electrophilic center. The formation of the heterocyclic ring in these cases is a result of the nucleophilic attack of the amino group onto a carbonyl or a related electrophilic functional group within the same molecule.

Electrophilic and Nucleophilic Reactions Involving the Unsaturated System

The carbon-carbon double bond in this compound is susceptible to both electrophilic and nucleophilic attack, a reactivity profile influenced by the electronic effects of both the hydroxyl and the aminophenyl groups.

Electrophilic addition is a characteristic reaction of alkenes. savemyexams.com For instance, the bromohydroxylation of cinnamyl alcohols, which are structurally analogous, can be achieved with high enantioselectivity using a suitable catalyst, bromine source, and water as a nucleophile. nih.gov This suggests that this compound could potentially undergo similar additions of halogens, water (hydration), or hydrogen halides across the double bond to yield functionalized propan-1-ol derivatives. savemyexams.com The regioselectivity of such additions would be influenced by the electronic nature of the aminophenyl substituent.

The allylic alcohol functionality also allows for nucleophilic substitution reactions, often proceeding through an SN1-type mechanism involving a stabilized allylic carbocation intermediate. thieme-connect.com The direct substitution of the hydroxyl group by various nucleophiles is a synthetically useful and environmentally benign transformation as it generates water as the only byproduct. thieme-connect.com This reactivity has been demonstrated for a range of allylic alcohols with nucleophiles such as 1,3-dicarbonyl compounds, indoles, and sulfonamides, often catalyzed by Lewis acids. thieme-connect.com

Derivatization and Functionalization of the Aminophenyl Moiety

The primary amino group on the phenyl ring is a versatile handle for a wide array of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Acylation: The amino group can be readily acylated to form the corresponding amides. This is a common strategy to protect the amine functionality or to introduce new functional groups. libretexts.org Acylation can be achieved using various acylating agents such as acetic anhydride (B1165640) or even acetic acid under certain conditions. libretexts.orgymerdigital.com This transformation is generally high-yielding and tolerates a wide range of other functional groups.

Alkylation: N-alkylation of the amino group can be accomplished using alcohols as alkylating agents in the presence of suitable catalysts, such as manganese or ruthenium pincer complexes. nih.govresearchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-efficient and sustainable method for forming C-N bonds. nih.gov It allows for the selective mono-alkylation of anilines with a variety of alcohols, including benzyl (B1604629) alcohol and even methanol, under relatively mild conditions. nih.govresearchgate.net

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org These diazonium salts are highly versatile intermediates in organic synthesis. organic-chemistry.orgnih.gov They can undergo a variety of transformations where the amino group effectively acts as a leaving group, allowing for the introduction of a wide range of substituents onto the aromatic ring through reactions like the Sandmeyer or Schiemann reactions. organic-chemistry.org The in situ generation of these salts from anilines provides a practical route to a diverse array of functionalized aromatic compounds. nih.gov

Table 2: Potential Derivatization Reactions of the Aminophenyl Moiety

| Reaction | Reagent(s) | Product Type | Reference |

| Acylation | Acetic anhydride, Sodium acetate (B1210297) | N-Arylacetamide | libretexts.org |

| Alkylation | Benzyl alcohol, Catalyst (e.g., Mn-pincer complex) | N-Benzylaniline derivative | nih.gov |

| Diazotization | Sodium nitrite, Acid | Arenediazonium salt | organic-chemistry.org |

Spectroscopic Characterization Research and Structural Elucidation of E 3 2 Aminophenyl Prop 2 En 1 Ol Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Configurational and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. organic-chemistry.org For (E)-3-(2-aminophenyl)prop-2-en-1-ol, ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional (2D) techniques, provides definitive evidence for its structural connectivity and stereochemistry.

While specific spectral data for this compound is not widely published, analysis of its structural analogues, such as (E)-2-nitro-3-phenylprop-2-en-1-ol, provides insight into the expected chemical shifts. rasayanjournal.co.in In the ¹H NMR spectrum of this nitro analogue, the methylene (B1212753) protons (O-CH₂) adjacent to the alcohol group are observed as a doublet at approximately δ 4.71 ppm, and the olefinic proton appears as a singlet around δ 8.22 ppm. rasayanjournal.co.in For this compound, the electron-donating nature of the amino group, compared to the electron-withdrawing nitro group, would be expected to shift the resonances of the aromatic and vinylic protons upfield. The protons of the aminophenyl ring would typically appear as a complex multiplet pattern in the aromatic region (approx. δ 6.5-7.5 ppm). The vinylic protons on the prop-2-en-1-ol backbone would show a characteristic coupling constant (J-value) of approximately 15-16 Hz, confirming the E (trans) configuration of the double bond. The protons of the CH₂OH group would likely appear as a doublet, and the hydroxyl proton as a broad singlet, the position of which is concentration and solvent dependent. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogues Note: These are estimated values based on analogues; actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CHs | 6.5 - 7.5 (m) | 115 - 130 |

| Aromatic C-NH₂ | - | 145 - 150 |

| Aromatic C-C=C | - | 125 - 130 |

| Vinylic CH (C=CH-CH₂OH) | 6.1 - 6.4 (dt) | 125 - 130 |

| Vinylic CH (Ar-CH=C) | 6.5 - 6.8 (d) | 130 - 135 |

| CH₂OH | ~4.2 (d) | ~63 |

| NH₂ | broad singlet | - |

| OH | broad singlet | - |

Vibrational Spectroscopy (FT-IR, FT-Raman) Investigations for Normal Mode Assignment and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and conformational properties of a molecule. researchgate.netsapub.org The combined use of both methods is powerful, as some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice-versa. tubitak.gov.tr

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. libretexts.orgyoutube.com The N-H stretching vibrations of the primary amine group are expected to appear as two sharp bands in the 3300-3500 cm⁻¹ region. youtube.com Other key signals include the aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the CH₂ group just below 3000 cm⁻¹, the C=C stretching of the alkene and aromatic ring in the 1500-1650 cm⁻¹ region, and a strong C-O stretching band for the primary alcohol around 1050 cm⁻¹. libretexts.orgresearchgate.net

The FT-Raman spectrum complements this information. Aromatic ring vibrations and the C=C double bond stretch are typically strong and sharp in the Raman spectrum. sapub.org A detailed conformational analysis of the related cinnamyl alcohol (3-phenylprop-2-en-1-ol) using vibrational spectroscopy and theoretical calculations revealed that the molecule exists in a predominant conformation in the condensed phase, resulting from a balance of conjugation and hyperconjugation effects. researchgate.net A similar approach for this compound would involve comparing the experimental IR and Raman spectra with those calculated for different possible conformers (arising from rotation around the C-C and C-O single bonds) to determine the most stable geometry. researchgate.net

Table 2: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch | 3300 - 3400 | Strong, Broad | Weak |

| N-H Stretch | 3300 - 3500 | Medium, Sharp (2 bands) | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Alkene C=C Stretch | 1640 - 1660 | Medium | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong | Strong |

| C-O Stretch | 1000 - 1080 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. docbrown.info Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or five decimal places.

For this compound (C₉H₁₁NO), the calculated exact mass is 149.08406 g/mol . An HRMS analysis, typically using a technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 149.09189. The high accuracy of this measurement allows for the confident differentiation from other potential compounds with the same nominal mass but different elemental compositions. HRMS is also used to characterize intermediates and final products in synthetic pathways, confirming that the desired transformations have occurred. organic-chemistry.org For example, in the synthesis of complex molecules derived from aminophenyl chalcones, HRMS is routinely used to verify the structure of each new intermediate. organic-chemistry.org

X-ray Crystallographic Studies of Related Aminophenyl-Prop-2-en-1-one Structures for Solid-State Arrangement

In the crystal lattice, intermolecular hydrogen bonding plays a crucial role in the supramolecular assembly. For aminochalcones, strong N-H···O hydrogen bonds are typically observed, where the amino group of one molecule interacts with the carbonyl oxygen of an adjacent molecule, often forming infinite chains or complex networks. libretexts.org For this compound, one would expect a different but equally important hydrogen-bonding network. The presence of both N-H and O-H groups allows for a variety of donor-acceptor interactions, such as N-H···O, O-H···N, and O-H···O, which would dictate the crystal packing. These interactions would likely link the molecules into extensive one-, two-, or three-dimensional arrays in the solid state.

Derivatives and Analogues of E 3 2 Aminophenyl Prop 2 En 1 Ol in Advanced Chemical Synthesis

Design and Synthesis of Substituted (E)-3-(2-aminophenyl)prop-2-en-1-ol Derivatives for Enhanced Reactivity

The synthesis of derivatives based on the this compound scaffold is primarily achieved through the synthesis of their ketone analogues, 2'-aminochalcones. These chalcones are readily prepared via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an o-aminoacetophenone with a variety of substituted aromatic aldehydes. mdpi.comresearchgate.net This method allows for the straightforward introduction of a wide range of substituents onto one of the aryl rings. The corresponding alcohol, this compound, can then be prepared by the selective reduction of the chalcone's carbonyl group.

The design of these substituted derivatives is crucial for modulating the molecule's electronic properties and, consequently, its reactivity in subsequent transformations. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring originating from the aldehyde can significantly influence the reactivity of the entire molecule. For instance, EWGs can enhance the electrophilicity of the β-carbon of the enone system, potentially facilitating conjugate addition reactions. Conversely, the electronic nature of substituents on the 2-aminophenyl ring can alter the nucleophilicity of the amino group, which is critical for intramolecular cyclization reactions.

A study on the synthesis of 2-aryl-4-styrylquinazolines demonstrated that the yield of the final heterocyclic product is influenced by the substituents on the precursor 2'-aminochalcone. nih.gov For example, 2'-aminochalcones with a trifluoromethyl group or dichloro-substitutions on the styryl moiety led to high yields of the corresponding quinazolines, indicating that these electronic modifications facilitate the desired cyclization pathway. nih.gov

The synthesis of a protected form of the target alcohol, specifically (2E)-3-(2′-[N-allyl-N-(p-toluenesulfonyl)amino]phenyl)prop-2-en-1-ol, has been reported, showcasing the viability of this scaffold for further functionalization and use in multi-step synthetic sequences. acs.org

Table 1: Examples of Substituted 2'-Aminochalcone Precursors and Their Synthesis

This table is interactive. Click on the headers to sort.

| Precursor Compound | Aryl Aldehyde Used | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | p-Chlorobenzaldehyde | NaOH / EtOH | 97% | mdpi.com |

| (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | 2-Thiophenecarboxaldehyde | NaOH / EtOH | - | nih.gov |

| (E)-1-(2-Aminophenyl)-3-phenylprop-2-en-1-one | Benzaldehyde | NaOH / EtOH | - | nih.gov |

| (E)-1-(2-Aminophenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | 4-(Trifluoromethyl)benzaldehyde | - | High | nih.gov |

Transformation into Diverse Nitrogen-Containing Heterocyclic Scaffolds

The inherent functionality of the this compound moiety and its chalcone (B49325) precursor makes it an excellent starting material for the synthesis of various nitrogen-containing heterocycles. The ortho-amino group can act as a nucleophile, attacking electrophilic centers within the molecule to form new rings.

A prominent example is the synthesis of (E)-2-aryl-4-styrylquinazolines. In a one-pot, three-component reaction, substituted 1-(2-aminophenyl)-3-arylprop-2-en-1-ones react with aromatic aldehydes and ammonium (B1175870) acetate (B1210297). nih.govrsc.org This transformation proceeds under aerobic conditions and can be mediated by catalysts like copper(II) acetate or, in some cases, can proceed catalyst-free at elevated temperatures. nih.govrsc.org This method provides an efficient and operationally simple route to a class of quinazolines that are of interest in medicinal chemistry. The reaction demonstrates the utility of the 2'-aminochalcone framework in constructing complex heterocyclic systems in a single step.

The versatility of this scaffold extends to the synthesis of other heterocyclic systems. For example, derivatives of (E)-3-(2-aminophenyl)prop-2-enoate, which are closely related to the target compound, have been used to synthesize benzo[b]azepines. acs.org This highlights that by modifying the reaction conditions and the specific functionalities on the precursor, a range of different ring systems can be accessed. The synthesis of nitrogen heterocycles is a vast field, and scaffolds like 2'-aminochalcones serve as key intermediates for building molecular diversity. frontiersin.orgorganic-chemistry.orgrsc.org

Table 2: Synthesis of (E)-2-Phenyl-4-styrylquinazolines from Substituted 2'-Aminochalcones

This table is interactive. Click on the headers to sort.

| 2'-Aminochalcone Substituent (R) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| H | 4 | 80 | nih.gov |

| 4-F | 4 | 82 | nih.gov |

| 4-Cl | 4 | 77 | nih.gov |

| 4-Br | 4 | 77 | nih.gov |

| 4-CF3 | 4 | 84 | nih.gov |

| 2,4-diCl | 5 | 78 | nih.gov |

| 2,6-diCl | 4 | 88 | nih.gov |

Development of Novel Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a powerful strategy in drug design where two or more pharmacophores are combined into a single molecule. This approach aims to create new chemical entities with improved affinity, selectivity, or efficacy, or to develop agents that can interact with multiple biological targets. The chalcone framework, being the direct precursor to this compound, is a popular scaffold for creating such hybrid molecules due to its synthetic accessibility and established biological relevance. nih.govnih.govacs.org

Researchers have successfully synthesized novel hybrid molecules by linking the 2'-aminochalcone moiety to other heterocyclic systems known for their biological activities.

Styrylquinoline-Chalcone Hybrids : Starting from (2-aminophenyl)chalcones, a three-step pathway has been developed to create novel styrylquinoline-chalcone hybrids. This demonstrates how the initial chalcone structure can be elaborated into a more complex hybrid molecule that combines the structural features of both quinolines and chalcones. nih.gov

2-Thiopyrimidine-Chalcone Hybrids : A series of hybrids combining a 2-thiopyrimidine ring with a chalcone structure has been designed and synthesized. These compounds were developed as potential anticancer agents. nih.govrsc.org

Quinazoline-Chalcone Hybrids : Hybrid molecules incorporating both a quinazoline-4-one and a chalcone moiety have been synthesized and evaluated as potential enzyme inhibitors. rsc.org

1,2,4-Triazole-Chalcone Hybrids : By linking a 1,2,4-triazole ring to the chalcone backbone, researchers have created hybrids with significant cytotoxic activity against various cancer cell lines. rsc.org

These examples underscore the utility of the this compound precursor scaffold as a foundational element for building complex and potentially bioactive hybrid molecules. The combination of the chalcone's inherent properties with those of other pharmacologically important rings offers a promising avenue for the discovery of new therapeutic agents.

Applications of E 3 2 Aminophenyl Prop 2 En 1 Ol in Targeted Organic Synthesis

Utilization in Catalyst Development or Organocatalytic Systems

An extensive search of the scientific literature yielded no results on the utilization of (E)-3-(2-aminophenyl)prop-2-en-1-ol in catalyst development or in organocatalytic systems. While the presence of an amino group and a hydroxyl group could suggest potential for ligand development for metal-based catalysis or as a bifunctional organocatalyst, there are no published studies exploring this potential. Research in the field of organocatalysis often employs molecules with similar functional groups, but the specific application of This compound remains an unexplored area.

Exploration as a Precursor for Functional Materials with Specific Optical or Electronic Properties

There is no available research on the exploration of This compound as a precursor for functional materials with specific optical or electronic properties. Chalcone (B49325) derivatives, which share some structural similarities, have been investigated for applications such as optical limiting. Furthermore, other prop-2-enamide derivatives have been studied as reagents for the synthesis of molecularly imprinted polymers. However, there are no documented instances of This compound being used to create polymers or other materials with specific optical or electronic functions.

Future Research Directions in E 3 2 Aminophenyl Prop 2 En 1 Ol Chemistry

Discovery of Novel Stereoselective and Enantioselective Synthetic Routes

The presence of a stereogenic center upon reduction of the double bond or derivatization of the allylic alcohol highlights the importance of controlling stereochemistry. While methods for the stereoselective synthesis of amino alcohols are established, dedicated and efficient routes to enantiopure (E)-3-(2-aminophenyl)prop-2-en-1-ol and its derivatives are largely undeveloped. nih.govmdpi.com

Future research should target the development of novel catalytic asymmetric methods. nih.gov Strategies could include:

Asymmetric Hydrogenation: The development of chiral catalysts for the enantioselective hydrogenation of the enone precursor, (E)-1-(2-aminophenyl)prop-2-en-1-one, could provide direct access to the corresponding chiral saturated amino alcohol.

Catalytic Asymmetric Addition: The use of chiral catalysts to control the addition of nucleophiles to the aldehyde precursor, 2-aminocinnamic aldehyde, could yield enantioenriched this compound. nih.gov

Kinetic Resolution: Enzymatic or chemical kinetic resolution of the racemic alcohol could provide a viable pathway to obtaining both enantiomers in high purity.

These investigations will be crucial for accessing specific stereoisomers, which is often a prerequisite for applications in medicinal chemistry and materials science. The development of modular and scalable protocols for producing enantiopure amino alcohols remains a significant goal. nih.gov

Table 1: Potential Strategies for Stereoselective Synthesis

| Synthetic Strategy | Precursor | Key Aspect | Desired Outcome |

| Asymmetric Addition | 2-Aminocinnamic aldehyde | Chiral Lewis acid or organocatalyst | Enantiomerically enriched this compound |

| Asymmetric Reduction | (E)-1-(2-Aminophenyl)prop-2-en-1-one | Chiral reducing agent (e.g., CBS catalyst) | Chiral this compound |

| Kinetic Resolution | Racemic this compound | Chiral acylating agent or enzyme (e.g., lipase) | Separation of enantiomers |

Elucidation of Untapped Reactivity Profiles and Unforeseen Transformation Pathways

The full reactive potential of this compound is far from realized. Its multifunctional nature allows for a variety of intramolecular and intermolecular transformations that could lead to novel molecular architectures.

Future explorations should include:

Intramolecular Cyclizations: The proximity of the amine and the allylic alcohol functionality could be exploited for novel cyclization reactions to form nitrogen-containing heterocycles, such as tetrahydroquinolines or other fused systems, under metal catalysis or acidic conditions.

Multicomponent Reactions: Designing one-pot, multicomponent reactions where this compound acts as a key building block could provide rapid access to complex molecular scaffolds. mdpi.com For instance, a reaction involving the amine, the alkene, and an external electrophile could lead to diverse and densely functionalized products.

Domino Reactions: The development of domino or cascade reactions initiated at one functional group, which then triggers subsequent transformations at another site within the molecule, is a promising avenue. A possible sequence could involve an initial N-alkylation followed by an intramolecular cyclization onto the double bond. researchgate.net

Investigating these pathways will not only expand the synthetic utility of this compound but also potentially uncover unexpected reaction mechanisms and novel heterocyclic systems.

Application of Advanced Computational Methods for Predictive Design and Reactivity Tuning

Computational chemistry offers powerful tools for accelerating the discovery and optimization of chemical reactions. For this compound, computational methods can provide deep insights that guide experimental efforts. nih.gov

Key areas for future computational research include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of proposed reaction pathways, identify transition states, and calculate activation barriers. mdpi.com This can help in understanding the feasibility of novel cyclization or domino reactions and in predicting stereochemical outcomes. mdpi.com

Catalyst Design: Computational screening of potential catalysts for enantioselective syntheses can save significant experimental time and resources. By modeling the interaction between the substrate, catalyst, and reagents, researchers can predict which catalyst scaffolds are most likely to provide high enantioselectivity.

Predicting Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) studies can be employed to predict the properties of derivatives of this compound. This includes predicting spectral data, solubility, and electronic properties relevant to applications in materials science. mdpi.com

Molecular Docking: For potential biological applications, molecular docking simulations can predict the binding affinity and mode of interaction of derivatives with biological targets like enzymes or receptors, guiding the design of new therapeutic agents. nih.govnih.gov

Integrating these computational approaches will enable a more rational, design-driven approach to exploring the chemistry of this compound. researchgate.netresearchgate.net

Implementation of Green Chemistry Principles in Synthetic Methodologies and Utilization

Modern synthetic chemistry places a strong emphasis on sustainability. Future work on this compound should incorporate the principles of green chemistry to minimize environmental impact. nih.gov

Promising research directions are:

Solvent-Free and Aqueous Synthesis: Developing synthetic routes that operate under solvent-free conditions, for example using mechanochemistry (ball-milling), or in environmentally benign solvents like water or deep eutectic solvents. unizar.esresearchgate.net

Atom-Economical Reactions: Focusing on reactions that maximize the incorporation of all atoms from the starting materials into the final product, such as addition reactions and multicomponent reactions.

Use of Renewable Feedstocks: Investigating the synthesis of the parent scaffold from bio-based starting materials rather than petroleum-derived precursors.

Catalysis over Stoichiometric Reagents: Prioritizing the use of catalytic methods (e.g., metal, organo-, or biocatalysis) over stoichiometric reagents to reduce waste generation. The development of recyclable catalysts for the synthesis and transformation of this compound would be particularly impactful.

By embedding green chemistry principles into the research and development process, the full potential of this compound can be realized in a sustainable and responsible manner.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-3-(2-aminophenyl)prop-2-en-1-ol and related aminochalcones?

The Claisen-Schmidt condensation is the primary method, involving the reaction of 2-aminoacetophenone with aromatic aldehydes under basic conditions (e.g., NaOH as a catalyst). Key steps include refluxing in ethanol/water mixtures and purification via recrystallization or column chromatography. Characterization typically involves H NMR, C NMR, and mass spectrometry to confirm regioselectivity and stereochemistry .

Q. How is the purity and structural integrity of this compound validated experimentally?

Purity is assessed using HPLC and TLC, while structural confirmation relies on spectroscopic techniques:

Q. What biological activities have been reported for this compound derivatives?

Derivatives exhibit antioxidant (DPPH radical scavenging, IC ~10–50 μM), antimicrobial, and cytotoxic activities. For example, hydroxyl-substituted analogs show enhanced antioxidant efficacy due to electron-donating groups stabilizing free radicals .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is used. Data collection involves synchrotron or laboratory X-ray sources, with refinement via SHELXL. Planar geometries are typical, with intermolecular hydrogen bonds (N–H···O) stabilizing the lattice .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Substituent Effects: Introduce electron-donating groups (e.g., –OH, –OCH) at para/meta positions to enhance antioxidant activity.

- Stereoelectronic Tuning: Modify the enone system (e.g., fluorination) to alter redox potentials.

- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinities with targets like SOD or acetylcholinesterase .

Q. What challenges arise in refining crystallographic data for this compound, and how are they resolved?

Challenges include crystal twinning, disorder in aromatic rings, and weak diffraction. Solutions:

Q. How do conflicting biological activity data for aminochalcone derivatives arise, and how can they be reconciled?

Discrepancies may stem from assay conditions (e.g., DPPH solvent polarity) or cell-line variability. Mitigation strategies:

- Standardize protocols (e.g., ISO 10993-5 for cytotoxicity).

- Validate results across multiple assays (e.g., ABTS alongside DPPH).

- Control for substituent electronic effects via Hammett plots .

Q. What computational tools are used to model the reactivity and pharmacokinetics of this compound?

- Docking: MOE or Glide for target engagement (e.g., malaria PfATP4).

- MD Simulations: GROMACS for stability analysis of protein-ligand complexes.

- ADMET Prediction: SwissADME for solubility (LogP ~2.5) and bioavailability .

Q. How are physicochemical properties like solubility and stability assessed for this compound in preclinical studies?

- Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

- Stability: Forced degradation studies under heat/humidity (ICH Q1A guidelines) with HPLC monitoring.

- LogP Determination: Reverse-phase HPLC or computational methods (XLogP3) .

Methodological Best Practices

- Synthesis: Optimize Claisen-Schmidt reaction by varying base strength (e.g., KOH vs. NaOH) to improve yield .

- Crystallography: Use Olex2 for structure visualization and PLATON for validation of hydrogen-bonding networks .

- Bioassays: Include quercetin or ascorbic acid as positive controls in antioxidant assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.